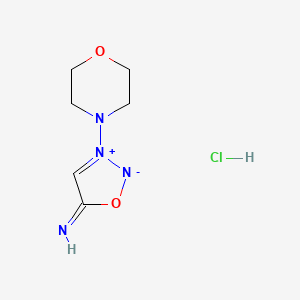

3-Morpholinosydnonimine hydrochloride

Description

BenchChem offers high-quality 3-Morpholinosydnonimine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Morpholinosydnonimine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C6H11ClN4O2 |

|---|---|

Poids moléculaire |

206.63 g/mol |

Nom IUPAC |

3-morpholin-4-yl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine;hydrochloride |

InChI |

InChI=1S/C6H10N4O2.ClH/c7-6-5-10(8-12-6)9-1-3-11-4-2-9;/h5,7H,1-4H2;1H |

Clé InChI |

NCGICGYLBXGBGN-UHFFFAOYSA-N |

SMILES canonique |

C1COCCN1[N+]2=CC(=N)O[N-]2.Cl |

Synonymes |

3-morpholino-sydnonimine 3-morpholino-sydnonimine monohydrochloride 3-morpholinosydnonimine hydrochloride 3-morpholinosydnonimine N-ethylcarbamide 3-morpholinosydonimine 5-amino-3-(4-morpholinyl)-1,2,3-oxadiazolium Corvasal CV 664 CV-664 linsidomine N-morpholino sydnonimine SIN-1 morpholine |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Discovery of 3-Morpholinosydnonimine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and pharmacological profile of 3-Morpholinosydnonimine hydrochloride, a potent nitric oxide (NO) donor also known as Linsidomine (B1675546) or SIN-1. This document details the synthetic pathway, experimental protocols for its evaluation, and its mechanism of action, with a focus on its vasodilatory and anti-platelet aggregation properties. Quantitative data are summarized in structured tables, and key experimental and signaling pathways are visualized through diagrams to facilitate understanding and further research in the field of cardiovascular drug development.

Introduction

3-Morpholinosydnonimine hydrochloride, a member of the sydnonimine class of compounds, is the pharmacologically active metabolite of the antianginal drug molsidomine (B1677406).[1][2] It is a direct and spontaneous donor of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[3] Unlike organic nitrates, SIN-1's activity is independent of enzymatic bioactivation, which may contribute to a lower incidence of tolerance development.[2][4] Its primary pharmacological effects, vasodilation and inhibition of platelet aggregation, make it a compound of significant interest for the treatment of cardiovascular conditions such as angina pectoris and erectile dysfunction.[3][5]

Synthesis and Characterization

The synthesis of 3-Morpholinosydnonimine hydrochloride (SIN-1 HCl) is a multi-step process commencing from N-aminomorpholine and sodium formaldehyde (B43269) bisulfite. The key final step involves an acid-catalyzed cyclization.[6]

Synthetic Protocol

A representative synthetic scheme involves the following key transformations:

-

Formation of the Imine Intermediate: N-aminomorpholine is reacted with sodium formaldehyde bisulfite.

-

Cyanation: The resulting imine intermediate is treated with a cyanide source, such as potassium cyanide, to yield the corresponding nitrile.

-

Nitrosation: The nitrile compound is then nitrosated to form a nitrosohydrazine derivative.

-

Cyclization: The final step is an acid-catalyzed cyclization of the nitrosohydrazine to yield 3-Morpholinosydnonimine, which is then isolated as its hydrochloride salt. The yield for this cyclization step is reported to be approximately 50%.[6]

Purification and Characterization

Purification of the final product is typically achieved through recrystallization. Characterization of 3-Morpholinosydnonimine hydrochloride is performed using standard analytical techniques.

| Parameter | Value | Reference |

| Appearance | White to off-white crystalline solid | [7][8] |

| Melting Point | 171-173 °C (decomposition) | [7] |

| Solubility | Soluble in water and DMSO | [7] |

| Molecular Formula | C₆H₁₀N₄O₂ · HCl | |

| Molecular Weight | 206.63 g/mol |

Mechanism of Action and Signaling Pathway

3-Morpholinosydnonimine hydrochloride spontaneously releases nitric oxide in physiological conditions. This NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[2] Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and subsequent smooth muscle relaxation (vasodilation).[2]

Pharmacological Effects and Preclinical Evaluation

The primary pharmacological effects of 3-Morpholinosydnonimine hydrochloride are vasodilation and inhibition of platelet aggregation. These effects are evaluated through a series of in vitro and in vivo studies as part of the preclinical development process.

Preclinical Evaluation Workflow

The preclinical evaluation of a vasodilator like Linsidomine typically follows a structured workflow to assess its safety and efficacy before clinical trials.

Vasodilation

The vasodilatory effect of SIN-1 is concentration-dependent. Studies on isolated human radial artery rings have demonstrated its potent vasorelaxant activity.

| Parameter | Value | Condition | Reference |

| EC₅₀ | 15 ± 20 nM | Shift in EC₅₀ for Arginine Vasopressin-induced contraction after SIN-1 pre-incubation | [1] |

Platelet Aggregation Inhibition

SIN-1 inhibits platelet aggregation, an effect also mediated by the NO-cGMP pathway. This property contributes to its therapeutic potential in preventing thrombotic events.

| Parameter | Value | Condition | Reference |

| IC₅₀ | Data not consistently reported in available literature | Varies with agonist used (e.g., ADP, collagen) | [9] |

Pharmacokinetics

Pharmacokinetic studies in humans have shown that SIN-1 is rapidly eliminated from the plasma.

| Parameter | Value | Condition | Reference |

| t₁/₂ (elimination half-life) | 12 to 20 minutes | Intravenous infusion in patients with coronary heart disease | |

| t₁/₂ of metabolite (SIN-1C) | 1.5 ± 0.5 hours | Intravenous infusion in patients with coronary heart disease | |

| t₁/₂ in elderly | 1.8 ± 0.2 hours | 2 mg oral administration of molsidomine | [10] |

| t₁/₂ in liver cirrhosis | 7.5 ± 5.4 hours | 2 mg oral administration of molsidomine | [11] |

Experimental Protocols

Vasodilation Assay (Isolated Artery Rings)

This protocol describes a general method for assessing the vasorelaxant effect of 3-Morpholinosydnonimine hydrochloride on isolated arterial rings.

-

Tissue Preparation: Isolate arterial segments (e.g., human radial artery or rat aorta) and cut them into rings (approximately 3-5 mm in length).[1][12]

-

Mounting: Mount the arterial rings in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂.[1][12]

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension.

-

Contraction: Induce a stable contraction with a vasoconstrictor agent (e.g., phenylephrine (B352888) or arginine vasopressin).[1][12]

-

Drug Administration: Once a stable contraction is achieved, add cumulative concentrations of 3-Morpholinosydnonimine hydrochloride to the organ bath.

-

Data Acquisition: Record the changes in isometric tension using a force transducer. The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Data Analysis: Construct a concentration-response curve and calculate the EC₅₀ value.

Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)

This protocol outlines a standard method for evaluating the inhibitory effect of 3-Morpholinosydnonimine hydrochloride on platelet aggregation.

-

Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[13]

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): Centrifuge the whole blood at a low speed to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP.[13]

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized value using PPP.[13]

-

Assay Procedure:

-

Pre-warm the PRP to 37°C in an aggregometer.

-

Add a specific concentration of 3-Morpholinosydnonimine hydrochloride or vehicle control to the PRP and incubate for a defined period.

-

Initiate platelet aggregation by adding a platelet agonist (e.g., ADP, collagen, or thrombin).[13]

-

-

Data Acquisition: Monitor the change in light transmission through the PRP suspension over time using the aggregometer.

-

Data Analysis: Calculate the percentage of platelet aggregation inhibition compared to the vehicle control and determine the IC₅₀ value from a concentration-response curve.[13]

Conclusion

3-Morpholinosydnonimine hydrochloride is a direct-acting nitric oxide donor with significant potential in cardiovascular therapy. Its well-characterized synthesis, potent vasodilatory and anti-platelet aggregation effects, and favorable pharmacokinetic profile make it an important molecule for further investigation and clinical application. This technical guide provides a foundational resource for researchers and drug development professionals working with this compound, offering detailed information on its synthesis, mechanism of action, and methods for its preclinical evaluation. Further research to fully elucidate its therapeutic benefits and to develop novel delivery systems is warranted.

References

- 1. Effect of linsidomine on the human radial artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of vasodilation by molsidomine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Linsidomine, direct donor of EDRF/NO: a new treatment for unstable angina] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lack of cross-tolerance to short-term linsidomine in forearm resistance vessels and dorsal hand veins in subjects with nitroglycerin tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preliminary results with the nitric oxide donor linsidomine chlorhydrate in the treatment of human erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CAS 16142-27-1: 3-Morpholinosydnonimine hydrochloride [cymitquimica.com]

- 8. 3-Morpholinosydnonimine hydrochloride | 16142-27-1 [chemicalbook.com]

- 9. Inhibition of platelet aggregation by some flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of molsidomine and of its active metabolite, SIN-1 (or linsidomine), in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of molsidomine and its active metabolite, linsidomine, in patients with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Journey of SIN-1: A Deep Dive into its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of 3-morpholinosydnonimine (SIN-1, or Linsidomine), the primary active metabolite of the antianginal drug Molsidomine (B1677406). Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of SIN-1 is crucial for optimizing its therapeutic efficacy and safety profile. This document synthesizes available data, details experimental methodologies, and visualizes key pathways to serve as an in-depth resource.

Executive Summary

SIN-1 is rapidly formed from its parent drug, Molsidomine, and is responsible for the majority of its pharmacological effects. It is a potent nitric oxide (NO) donor, leading to vasodilation and antiplatelet aggregation. Pharmacokinetic studies, primarily in humans, reveal that SIN-1 has a short half-life and is quickly eliminated from the plasma. Its metabolism involves further transformation into inactive metabolites, which are predominantly excreted renally. This guide presents the available quantitative pharmacokinetic data, outlines the methodologies used in these studies, and provides visual representations of the metabolic pathways and experimental workflows.

Pharmacokinetics of SIN-1

While comprehensive in vivo pharmacokinetic data for SIN-1 in preclinical animal models is not extensively available in the public domain, human studies provide valuable insights into its kinetic profile.

Human Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of SIN-1 observed in human clinical studies. These studies highlight the rapid formation and elimination of this active metabolite.

Table 1: Pharmacokinetic Parameters of SIN-1 in Healthy Volunteers

| Population | Administration Route | Dose | T½ (half-life) | Reference |

| Young Healthy Volunteers (25.5 ± 0.6 years) | Oral (Molsidomine) | 2 mg | 1.0 ± 0.08 h | [1] |

| Elderly Healthy Volunteers (81.1 ± 3.1 years) | Oral (Molsidomine) | 2 mg | 1.8 ± 0.2 h | [1] |

Table 2: Pharmacokinetic Parameters of SIN-1 in Patient Populations

| Population | Administration Route | Dose | T½ (half-life) | Key Findings | Reference |

| Patients with Coronary Heart Disease and Renal Insufficiency | Intravenous (SIN-1) | 2 mg | 12 to 20 min | Rapid elimination from plasma. | [2] |

| Patients with Alcoholic Cirrhosis | Oral (Molsidomine) | 2 mg | 7.5 ± 5.4 h | Prolonged half-life compared to healthy volunteers. | [3] |

Metabolism of SIN-1

SIN-1 is an intermediate metabolite in the biotransformation of Molsidomine. The metabolic cascade is initiated by the enzymatic conversion of Molsidomine primarily in the liver.

Metabolic Pathway

Molsidomine is first hydrolyzed to SIN-1, which is an unstable compound. SIN-1 then spontaneously decomposes to release nitric oxide (NO), its pharmacologically active component, and is further metabolized to SIN-1A (N-nitroso-N-morpholino-amino-acetonitrile) and subsequently to the inactive metabolite SIN-1C. The enzymatic processes driving the initial conversion of Molsidomine are crucial for the onset of its therapeutic action.

References

- 1. Pharmacokinetics of molsidomine and of its active metabolite, SIN-1 (or linsidomine), in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of linsidomine (SIN 1) after single and multiple intravenous short infusions in patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of molsidomine and its active metabolite, linsidomine, in patients with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Peroxynitrite Generation from 3-Morpholinosydnonimine Hydrochloride (SIN-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxynitrite (ONOO⁻) is a potent and short-lived reactive nitrogen species (RNS) that plays a critical role in a variety of physiological and pathological processes, including signal transduction, inflammation, and cellular damage.[1] Formed from the near diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), its high reactivity and brief half-life (less than one second) make it a challenging molecule to study directly.[1][2] 3-Morpholinosydnonimine hydrochloride (SIN-1), the active metabolite of the anti-anginal drug molsidomine, provides a reliable solution for researchers by spontaneously decomposing in physiological solutions to generate both nitric oxide and superoxide simultaneously.[1][3][4] This co-generation in close proximity leads to the rapid formation of peroxynitrite, making SIN-1 an invaluable tool for investigating the biological effects of this powerful oxidant.[1]

Chemical and Physical Properties of SIN-1 Hydrochloride

SIN-1 is a water-soluble, white solid compound.[5][6] Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 16142-27-1[3][5] |

| Molecular Formula | C₆H₁₀N₄O₂ · HCl[5] |

| Molecular Weight | 206.63 g/mol |

| Purity | ≥98% (HPLC)[5] |

| Solubility | Water: 25 mg/mL[5] DMSO: 9-10 mg/mL[3][5] Ethanol: 8-10 mg/mL[3][5] PBS (pH 7.2): 10 mg/mL[3] |

| Storage Temperature | -20°C[5][6][7] |

| Appearance | White solid[5][6] |

Mechanism of Peroxynitrite Generation

The generation of peroxynitrite from SIN-1 is a multi-step process that occurs spontaneously in aqueous solutions under physiological conditions.

-

Isomerization: SIN-1 first undergoes isomerization to its unstable, open-ring form, known as SIN-1A.[1]

-

Oxygen-Dependent Oxidation: SIN-1A then reduces molecular oxygen in a one-electron transfer reaction. This step produces a superoxide radical (O₂•⁻) and a SIN-1 cation radical.[1][8]

-

Decomposition and Nitric Oxide Release: The SIN-1 cation radical is unstable and subsequently decomposes to release nitric oxide (•NO) and a stable byproduct, SIN-1C.[1][2][8]

-

Peroxynitrite Formation: The nitric oxide and superoxide radicals, generated in close proximity, rapidly react to form peroxynitrite (ONOO⁻).[1]

It is important to note that under conditions of low oxygen or in the presence of other biological electron acceptors like heme proteins, SIN-1 may function more as a •NO donor than a peroxynitrite generator.[1][8] This is because other molecules can oxidize SIN-1A, leading to the release of •NO without the concurrent formation of superoxide.[1][8]

Quantitative Data on Peroxynitrite Generation

The rate of peroxynitrite formation from SIN-1 is dependent on several factors, including concentration, pH, and temperature. The data presented below provides insight into the kinetics of this process.

| Parameter | Condition | Value |

| SIN-1 Decay Kinetics | In cell culture medium | First-order kinetics[2] |

| Rate of ONOO⁻ Generation | 20µM SIN-1 in pulmonary artery cell culture medium | 0.11 µM/min[2] |

| Rate of ONOO⁻ Generation | 750µM SIN-1 in 0.1 M NaPO₄ (pH 8.0) with 500µM phenol | ~30 µM/min (estimated via oxygen uptake)[9] |

| Peroxynitrite Half-life | In pulmonary artery cell culture medium | 1.38 seconds[2] |

| Time to Steady State | 0.4 - 1.0 mmol/L SIN-1 in DPBS | ~100 minutes[10] |

Experimental Protocols

Safety and Handling

SIN-1 is a chemical reagent that requires careful handling. Always adhere to standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat.[1]

-

Storage: Store SIN-1 protected from light at -20°C.[1][5][7] Keep the container tightly closed.[7]

-

Handling: Allow the vial to equilibrate to room temperature before opening.[1] Avoid creating dust.[7] Ensure adequate ventilation.[7]

-

Disposal: Consult the Safety Data Sheet (SDS) for detailed disposal information.[1]

Protocol: Preparation of SIN-1 Stock Solution

Due to its instability in aqueous solutions at neutral pH, SIN-1 stock solutions should be prepared fresh immediately before use.[1][11]

-

Reagent Preparation: Allow the SIN-1 hydrochloride vial to reach room temperature before opening.

-

Solvent Selection: For cell culture experiments, dissolve SIN-1 in a sterile, culture-grade solvent such as DMSO, ethanol, or a cold, slightly acidic buffer (e.g., 10 mM HCl).[1][11]

-

Concentration: Prepare a concentrated stock solution (e.g., 10-100 mM).[11]

-

Storage: Keep the stock solution on ice at all times to minimize decomposition.[11]

Protocol: Peroxynitrite Generation in Cell Culture

This protocol provides a general framework for inducing peroxynitrite-mediated effects in a cell culture model.

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase (e.g., 60-80% confluency) at the time of the experiment.[1]

-

Media Preparation: On the day of the experiment, prepare fresh treatment media by diluting the SIN-1 stock solution to the final desired concentration (e.g., 10 µM - 1 mM) in pre-warmed (37°C) culture medium.[1][11] It is often preferable to use serum-free medium to avoid interference from scavengers present in serum.[11]

-

Immediate Use: Add the SIN-1 dilution to the cells immediately after preparation, as decomposition and peroxynitrite generation begin upon dilution in aqueous buffer.[1]

-

Incubation: Return the cells to the incubator for the desired treatment period.

-

Experimental Controls: It is crucial to include the following controls to ensure the validity of the results:[1][11]

-

Vehicle Control: Cells treated with the same concentration of the solvent used for the SIN-1 stock (e.g., DMSO, 10 mM HCl).[1][11]

-

Scavenger Control: A group pre-treated with a peroxynitrite scavenger (e.g., uric acid) before the addition of SIN-1 to confirm that the observed effects are specifically due to peroxynitrite.[1][11]

-

Decomposed SIN-1 Control: A SIN-1 solution that has been pre-incubated at 37°C for a sufficient time (e.g., 24 hours) to allow for complete decomposition before being added to the cells. This control accounts for the effects of the stable byproducts of SIN-1 decay.[11]

-

Impact on Cellular Signaling

Peroxynitrite generated from SIN-1 is a potent oxidant and nitrating agent that can significantly impact cellular function by modifying key biomolecules.[1][2] These modifications can lead to a cascade of events, including the activation or inhibition of signaling pathways, ultimately resulting in outcomes such as apoptosis or cellular proliferation, depending on the concentration and cellular context.[12] A primary mechanism of peroxynitrite-mediated damage is the nitration of tyrosine residues on proteins, which can alter protein function and disrupt signaling.

Conclusion

3-Morpholinosydnonimine hydrochloride (SIN-1) serves as a critical tool for the controlled in situ generation of peroxynitrite in experimental settings. Its spontaneous decomposition to co-produce nitric oxide and superoxide provides a reliable method to study the diverse biological roles of peroxynitrite. By understanding its chemical properties, mechanism of action, and the necessary experimental controls, researchers can effectively utilize SIN-1 to investigate the complex signaling pathways and pathological processes modulated by this highly reactive species.

References

- 1. benchchem.com [benchchem.com]

- 2. In-situ generation of peroxynitrite from 3-morpholinosydnonimine decay in pulmonary cell culture medium | Biokemistri [ajol.info]

- 3. caymanchem.com [caymanchem.com]

- 4. [SIN-1 in intracoronary administration] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Morpholinosydnonimine hydrochloride ≥98% (HPLC), solid, nitric oxide (NO) donor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 6. SIN-1 | Biotium | Biomol.com [biomol.com]

- 7. fishersci.com [fishersci.com]

- 8. The peroxynitrite generator, SIN-1, becomes a nitric oxide donor in the presence of electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peroxynitrite, the coupling product of nitric oxide and superoxide, activates prostaglandin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

3-Morpholinosydnonimine hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Morpholinosydnonimine hydrochloride, a critical tool in biomedical research. It covers its chemical properties, mechanism of action, key experimental applications, and protocols.

Core Chemical and Physical Data

3-Morpholinosydnonimine hydrochloride, also known by its synonyms Linsidomine (B1675546) hydrochloride and SIN-1 hydrochloride, is a well-characterized nitric oxide (NO) and peroxynitrite (ONOO⁻) donor.[1][2] It is the active metabolite of the antianginal drug Molsidomine.[3]

| Property | Value | References |

| CAS Number | 16142-27-1 | [4] |

| Molecular Weight | 206.63 g/mol | [4] |

| Molecular Formula | C₆H₁₁ClN₄O₂ | [4] |

| Appearance | White to off-white crystalline powder | [2] |

| Purity | Typically >98% | |

| Solubility | Soluble in water and DMSO | [4] |

| Storage | Store at -20°C under desiccating conditions | [1][3] |

Mechanism of Action: A Dual Donor of NO and Superoxide (B77818)

The primary utility of 3-Morpholinosydnonimine hydrochloride (SIN-1) in research stems from its spontaneous decomposition in physiological aqueous solutions to generate both nitric oxide (•NO) and superoxide (O₂•⁻).[3][4][5] These two highly reactive species can then rapidly combine to form peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent implicated in a wide array of physiological and pathological processes.[5]

The decomposition of SIN-1 is a multi-step process:

-

Isomerization : SIN-1 first undergoes a spontaneous, pH-dependent isomerization to its open-ring form, SIN-1A.[4][5]

-

Oxygen-Dependent Oxidation : In the presence of molecular oxygen, SIN-1A undergoes a one-electron transfer to yield a superoxide radical (O₂•⁻) and a SIN-1 cation radical.[4][5]

-

NO Release : The unstable SIN-1 cation radical then decomposes to release a nitric oxide radical (•NO) and the stable byproduct, 3-morpholinoiminoacetonitrile (SIN-1C).[6]

-

Peroxynitrite Formation : The co-generation of •NO and O₂•⁻ in close proximity leads to their near diffusion-limited reaction to form peroxynitrite (ONOO⁻).[5]

It is crucial to note that under certain biological conditions, such as in the presence of electron acceptors like ferricytochrome c or in environments with low oxygen tension, SIN-1 can function primarily as a •NO donor without the significant concomitant formation of superoxide.[4]

Below is a diagram illustrating the decomposition pathway of SIN-1.

Caption: Decomposition pathway of 3-Morpholinosydnonimine (SIN-1).

Signaling and Physiological Effects

The reactive species generated by SIN-1, particularly •NO and ONOO⁻, modulate several critical signaling pathways and physiological responses.

-

Guanylate Cyclase Activation : As a nitric oxide donor, SIN-1 activates soluble guanylate cyclase (sGC).[1] This enzyme catalyzes the conversion of GTP to cyclic GMP (cGMP), a second messenger involved in smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and neurotransmission.[1][6][7][8]

-

Protein Tyrosine Nitration : Peroxynitrite is a powerful nitrating agent that can add a nitro group to the tyrosine residues of proteins. This modification, forming 3-nitrotyrosine, can alter protein structure, function, and signaling, and is often used as a marker of nitrosative stress.[5]

-

Vasodilation : Through the NO-cGMP pathway, SIN-1 is a potent vasodilator. This property has been explored for therapeutic applications in conditions like angina pectoris and erectile dysfunction.[3][9]

-

Inhibition of Platelet Aggregation : SIN-1 is a potent inhibitor of platelet aggregation, also mediated by the elevation of cGMP levels.[3][10]

Below is a diagram illustrating the primary signaling pathway activated by SIN-1-derived nitric oxide.

Caption: Nitric oxide signaling pathway activated by SIN-1.

Experimental Protocols

SIN-1 is a versatile tool for in vitro and in vivo studies. Below are general methodologies for its application.

General Protocol for Inducing Nitrosative Stress in Cell Culture

This protocol provides a framework for treating cultured cells with SIN-1 to study the effects of peroxynitrite and nitric oxide.

Materials:

-

3-Morpholinosydnonimine hydrochloride (SIN-1)

-

Cold, sterile 10 mM HCl for stock solution preparation

-

Cultured cells in appropriate multi-well plates (e.g., 60-80% confluency)

-

Pre-warmed, serum-free culture medium or buffer (e.g., Krebs-Ringer)

-

Phosphate-buffered saline (PBS)

Workflow Diagram:

Caption: General workflow for cell treatment with SIN-1.

Procedure:

-

Preparation of SIN-1 Stock Solution: Immediately before use, dissolve SIN-1 hydrochloride in cold, sterile 10 mM HCl to create a concentrated stock solution (e.g., 10-100 mM). Keep the stock solution on ice at all times to minimize decomposition.

-

Cell Preparation: Ensure cells are healthy and in the exponential growth phase. Just before treatment, gently wash the cells with PBS and replace the culture medium with fresh, pre-warmed (37°C) serum-free medium or an appropriate buffer.

-

Treatment: Dilute the SIN-1 stock solution to the final desired concentration in the pre-warmed medium. Prepare this dilution immediately before adding it to the cells. Gently add the SIN-1-containing medium to the cells.

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 30 minutes to 24 hours) under standard culture conditions (37°C, 5% CO₂).

-

Controls:

-

Vehicle Control: Treat cells with the vehicle used to dissolve SIN-1 (e.g., an equivalent dilution of 10 mM HCl).

-

Decomposed SIN-1 Control: Incubate a SIN-1 solution in medium at 37°C for a sufficient time (e.g., 24 hours) to allow for complete decomposition before adding it to the cells. This control helps to account for the effects of the stable SIN-1 byproducts.

-

-

Endpoint Analysis: After incubation, collect the cells and/or medium for downstream analysis, such as cell viability assays (e.g., MTT, LDH), Western blotting for 3-nitrotyrosine, or measurement of cGMP levels.

Protocol Outline for Platelet Aggregation Inhibition Assay

This protocol outlines the use of Light Transmission Aggregometry (LTA) to assess the inhibitory effect of SIN-1 on platelet aggregation.

Principle: LTA measures changes in light transmission through a suspension of platelet-rich plasma (PRP). In a resting state, the PRP is turbid (low light transmission). Upon addition of an agonist (e.g., ADP, collagen), platelets aggregate, causing the solution to clear and light transmission to increase. An inhibitor like SIN-1 will prevent this change.[11]

Procedure Outline:

-

Blood Collection: Collect whole blood from donors (who have not taken antiplatelet medication) into tubes containing 3.2% or 3.8% sodium citrate.[11][12]

-

PRP and PPP Preparation:

-

Centrifuge the whole blood at a low speed (e.g., 240g for 10 minutes) to obtain platelet-rich plasma (PRP).[12]

-

Centrifuge the remaining blood at a high speed (e.g., 2000g for 15 minutes) to obtain platelet-poor plasma (PPP).

-

-

Aggregometer Setup:

-

Place a cuvette with PPP in the aggregometer to set the 100% light transmission baseline.

-

Place a cuvette with PRP to set the 0% light transmission baseline.

-

-

Inhibition Assay:

-

Pre-incubate a sample of PRP (e.g., 450 µL) with various concentrations of SIN-1 (or vehicle control) for a short period (e.g., 5 minutes) at 37°C in the aggregometer cuvette with a stir bar.[11]

-

Induce aggregation by adding a standard concentration of a platelet agonist (e.g., 10 µM ADP).

-

Record the change in light transmission over time (typically 5-10 minutes).[11]

-

-

Data Analysis: The percentage of aggregation inhibition is calculated by comparing the maximal aggregation in the presence of SIN-1 to that of the vehicle control. This allows for the determination of an IC₅₀ value.

Summary

3-Morpholinosydnonimine hydrochloride (SIN-1) is an invaluable chemical for studying the complex biology of nitric oxide and reactive nitrogen species. Its ability to spontaneously generate •NO, O₂•⁻, and ONOO⁻ in a controlled manner makes it a cornerstone reagent for research in cardiovascular disease, neurobiology, and inflammation. Proper understanding of its mechanism of action and careful implementation of experimental protocols are essential for obtaining robust and reproducible data.

References

- 1. guanylyl cyclase activator | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS 16142-27-1: 3-Morpholinosydnonimine hydrochloride [cymitquimica.com]

- 3. 3-Morpholinosydnonimine hydrochloride (SIN-1 hydrochloride), Vasodilator (CAS 16142-27-1) | Abcam [abcam.com]

- 4. The peroxynitrite generator, SIN-1, becomes a nitric oxide donor in the presence of electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The nitric oxide donor SIN-1 protects endothelial cells from tumor necrosis factor-alpha-mediated cytotoxicity: possible role for cyclic GMP and heme oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preliminary results with the nitric oxide donor linsidomine chlorhydrate in the treatment of human erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The nitric oxide donor SIN-1 is a potent inhibitor of plasminogen activator inhibitor release from stimulated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

An In-depth Technical Guide to SIN-1 Degradation Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-morpholinosydnonimine (SIN-1), the active metabolite of the antianginal drug molsidomine, is a pivotal compound in biomedical research, primarily utilized as a generator of peroxynitrite (ONOO⁻). Its spontaneous decomposition in aqueous physiological solutions produces both nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), which rapidly combine to form peroxynitrite, a potent oxidizing and nitrating agent implicated in a variety of pathophysiological processes.[1] Understanding the degradation kinetics, products, and pathways of SIN-1 is critical for its effective application in experimental models and for the development of therapeutic strategies targeting oxidative and nitrosative stress. This guide provides a comprehensive overview of SIN-1 degradation, including quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

SIN-1 Degradation Pathways

The decomposition of SIN-1 is a multi-step process that is highly dependent on the surrounding chemical environment, particularly the presence of oxygen and other electron acceptors.

Primary Degradation Pathway in Aerobic Conditions

Under aerobic conditions, SIN-1 undergoes a three-step degradation to generate nitric oxide and superoxide, which then combine to form peroxynitrite.[2]

-

Isomerization: SIN-1 first undergoes a base-catalyzed hydrolysis and ring-opening to form its transient, open-ring tautomer, SIN-1A (N-nitroso-N-(morpholin-4-yl)glycinonitrile).[3]

-

Oxygen-dependent oxidation: In the presence of molecular oxygen, SIN-1A undergoes a one-electron oxidation to yield superoxide (O₂•⁻) and the SIN-1 cation radical.[2]

-

Decomposition of the Cation Radical: The unstable SIN-1 cation radical rapidly decomposes to release nitric oxide (•NO) and the stable byproduct SIN-1C.[2]

-

Peroxynitrite Formation: The concurrently generated nitric oxide and superoxide rapidly react in a near-diffusion-controlled reaction to form peroxynitrite (ONOO⁻).

Degradation in the Presence of Other Electron Acceptors

In biological systems, other electron acceptors can compete with oxygen, altering the degradation products of SIN-1. For instance, ferricytochrome c can directly oxidize SIN-1A, leading to the formation of nitric oxide without the concomitant production of superoxide.[2] This makes SIN-1 behave more like a conventional nitric oxide donor in certain biological environments.

Quantitative Data on SIN-1 Degradation

The stability and degradation products of SIN-1 are influenced by various factors, including the composition of the medium, pH, and temperature.

| Parameter | Condition | Value | Reference(s) |

| Half-life (t½) | Locke's buffer | 21.5 min | [4] |

| DMEM-F12 (with phenol (B47542) red) | 14-18 min | [4] | |

| DMEM-F12 (without phenol red) | 14-18 min | [4] | |

| DMEM-F12 + apotransferrin (0.1 mg/mL) | 26 min | [4] | |

| Peroxynitrite Yield | 100 µM SIN-1 in Locke's buffer | 1.4 ± 0.2 µM (1.4% of initial SIN-1) | [4] |

| 100 µM SIN-1 in DMEM-F12 | 3.2-3.6 µM (3.2-3.6% of initial SIN-1) | [4] | |

| 100 µM SIN-1 in DMEM-F12 + apotransferrin | 1.8 µM (1.8% of initial SIN-1) | [4] |

Role of Superoxide Dismutase (SOD)

Superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide to oxygen and hydrogen peroxide, significantly modulates the biological effects of SIN-1. By scavenging superoxide, SOD prevents the formation of peroxynitrite.[1] However, this can enhance the cytotoxic effects of SIN-1 by increasing the bioavailability of nitric oxide, leading to increased nitrosative stress.[1] The presence of SOD can therefore shift the balance from peroxynitrite-mediated damage to nitric oxide-mediated effects.

Experimental Protocols

HPLC Analysis of SIN-1 and its Degradation Product SIN-1C

This method allows for the separation and quantification of SIN-1 and its stable degradation product, SIN-1C.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 analytical column

-

Mobile Phase A: Acetonitrile (B52724)

-

Mobile Phase B: 10 mM Sodium Bicarbonate (NaHCO₃), pH 9.6

-

SIN-1 standard

-

SIN-1C standard (if available for quantification)

Procedure:

-

Sample Preparation: Dissolve SIN-1 in 10 mM NaHCO₃ (pH 9.6) to the desired concentration (e.g., 1 mM).[3] To monitor decomposition, incubate the solution at 37°C and collect aliquots at various time points.[3]

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and 10 mM NaHCO₃ may be required for optimal separation. A starting point could be an isocratic elution with a low percentage of acetonitrile, followed by a gradient to elute the more retained SIN-1C.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set at a wavelength where both SIN-1 and SIN-1C have significant absorbance (e.g., 254 nm or 280 nm).

-

-

Analysis: Inject the prepared samples into the HPLC system. Identify the peaks corresponding to SIN-1 and SIN-1C based on their retention times, which are approximately 3 minutes and 20 minutes, respectively, under specific reported conditions.[3] The transient intermediate SIN-1A may be observed as a small peak just before SIN-1C in the early stages of decomposition.[3]

-

Quantification: Create a calibration curve using known concentrations of SIN-1 and SIN-1C standards to quantify their amounts in the samples.

References

- 1. SIN-1-induced cytotoxicity in mixed cortical cell culture: peroxynitrite-dependent and -independent induction of excitotoxic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The peroxynitrite generator, SIN-1, becomes a nitric oxide donor in the presence of electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescence measurements of steady state peroxynitrite production upon SIN-1 decomposition: NADH versus dihydrodichlorofluorescein and dihydrorhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Spontaneous Decomposition of SIN-1: A Technical Guide to Nitric Oxide Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Morpholinosydnonimine (SIN-1), a potent vasodilator and a metabolite of the anti-anginal prodrug molsidomine, is a critical tool in biomedical research. Its utility stems from its spontaneous decomposition in aqueous solutions to produce key signaling molecules, primarily nitric oxide (•NO) and superoxide (B77818) (O₂•⁻). This unique property allows for the controlled generation of peroxynitrite (ONOO⁻), a powerful oxidant and nitrating agent implicated in a wide range of physiological and pathological processes. Understanding the precise mechanism, kinetics, and experimental parameters governing SIN-1 decomposition is paramount for its effective and reproducible use in research and therapeutic development. This guide provides an in-depth technical overview of the core chemical processes, quantitative data on decomposition kinetics, and detailed experimental protocols for its study.

The Core Decomposition Mechanism

The decomposition of SIN-1 is a multi-step process that is highly dependent on the chemical environment, particularly the presence of electron acceptors like molecular oxygen. The process can be delineated into three primary stages.[1]

-

Spontaneous Isomerization: At physiological pH, the stable SIN-1 molecule undergoes a rapid, pH-dependent ring-opening to form its active, open-ring isomer, SIN-1A.[1] This initial step is a prerequisite for the subsequent release of nitric oxide.

-

Oxidative Activation: The open-ring SIN-1A is susceptible to oxidation. In typical aerobic, aqueous solutions, SIN-1A undergoes a one-electron transfer to molecular oxygen (O₂). This reaction generates a SIN-1 cation radical and a superoxide radical (O₂•⁻).[1]

-

Nitric Oxide Release: The unstable SIN-1 cation radical rapidly decomposes, releasing one molecule of nitric oxide (•NO) and forming the stable byproduct, SIN-1C.

It is a crucial point that molecular oxygen is not the only possible electron acceptor. In biological systems, which can have relatively low oxygen concentrations, other molecules such as heme proteins (e.g., ferricytochrome c) can act as one-electron oxidizing agents.[1] This can lead to the production of nitric oxide without the concurrent formation of superoxide, meaning SIN-1 may act as a pure •NO donor in certain biological milieus.[1]

Visualization of Decomposition Pathway

The following diagram illustrates the spontaneous decomposition of SIN-1 in an aerobic environment.

Caption: Spontaneous decomposition pathway of SIN-1 in an aerobic environment.

Data Presentation: Decomposition Kinetics

The rate of SIN-1 decomposition and subsequent •NO release is highly sensitive to experimental conditions. The data below summarizes the key kinetic parameters. It is important to note that the decomposition often follows first-order kinetics with respect to the SIN-1 concentration.

| Parameter | Value / Range | Conditions | Notes |

| Half-Life (t½) | ~40 - 60 minutes | pH 7.4, 37°C, Air-saturated buffer | The most commonly cited range for physiological conditions. Varies with buffer composition and precise O₂ levels. |

| Decomposition Rate | Increases significantly | Increasing pH (from 6.0 to 8.0) | The initial ring-opening to SIN-1A is base-catalyzed. |

| Decomposition Rate | Increases significantly | Increasing Temperature (from 25°C to 37°C) | Follows Arrhenius behavior; higher thermal energy accelerates the reaction rates. |

| Decomposition Rate | Increases | Increasing Oxygen Concentration | Oxygen acts as a key reactant (electron acceptor) in the rate-limiting step for •NO release. |

| •NO + O₂•⁻ Reaction | k ≈ 6.7 x 10⁹ M⁻¹s⁻¹ | Aqueous Solution | The reaction to form peroxynitrite (ONOO⁻) is nearly diffusion-limited, making SIN-1 an efficient ONOO⁻ generator. |

Experimental Protocols

Accurate and reproducible results when using SIN-1 depend on meticulous adherence to standardized protocols for solution preparation and product detection.

Preparation of SIN-1 Stock Solutions

Due to its instability in neutral aqueous solutions, SIN-1 should be prepared as a concentrated stock solution in a solvent that minimizes decomposition and then diluted into the experimental buffer immediately before use.

-

Reagent: SIN-1 chloride (3-Morpholinylsydnoneimine chloride), MW: 206.63 g/mol .

-

Solvents:

-

DMSO: High solubility (up to 100 mM). Recommended for most applications as it is less prone to hydrolysis.

-

Cold, acidic water (e.g., 10 mM HCl): SIN-1 is more stable at acidic pH. Use immediately.

-

-

Procedure:

-

Weigh the desired amount of SIN-1 chloride in a microfuge tube.

-

Add the appropriate volume of solvent (e.g., DMSO) to achieve a high concentration stock (e.g., 10-100 mM). Vortex briefly to dissolve.

-

Store the stock solution on ice for immediate use or at -20°C for short-term storage. It is highly recommended to prepare fresh stock solutions for each experiment to ensure consistency.

-

-

Caution: Always add the SIN-1 stock solution to the final experimental buffer last to initiate the experiment, as decomposition begins immediately upon dilution in neutral pH buffer.

Quantification of Nitric Oxide Release via Griess Assay

The Griess assay is a common, indirect method for quantifying •NO production. It relies on the conversion of •NO to stable nitrite (B80452) (NO₂⁻) in the aqueous buffer, which is then detected colorimetrically.

-

Principle: The Griess reaction is a two-step diazotization process. First, under acidic conditions, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt. Second, this salt couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo compound that absorbs strongly at ~540 nm.[2]

-

Materials:

-

Griess Reagent:

-

Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

-

Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Note: Stable, pre-mixed Griess reagents are commercially available.

-

-

Nitrite Standard: Sodium nitrite (NaNO₂) solution (e.g., 1 M stock, diluted to create a standard curve from ~1-100 µM).

-

96-well microplate and plate reader.

-

-

Procedure:

-

Initiate Decomposition: Add the desired final concentration of SIN-1 (from stock) to your experimental buffer (e.g., PBS, pH 7.4) in a 96-well plate or reaction tubes. Incubate at the desired temperature (e.g., 37°C).

-

Prepare Standards: In the same 96-well plate, prepare a serial dilution of the sodium nitrite standard in the same experimental buffer.

-

Sample Collection: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots (e.g., 50-100 µL) of the SIN-1 reaction mixture.

-

Griess Reaction:

-

To each 50 µL of sample and standard in the plate, add 50 µL of Griess Reagent Component A.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to all wells.

-

Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.

-

-

Measurement: Read the absorbance of the plate at 540 nm (a wavelength between 520-570 nm is acceptable).

-

Quantification: Subtract the absorbance of the blank (buffer only) from all readings. Plot the absorbance of the standards versus their concentration to create a standard curve. Use the linear regression equation from the standard curve to calculate the nitrite concentration in your samples.

-

Mandatory Visualizations

Experimental Workflow for Quantifying •NO Release

The following diagram outlines the typical workflow for a kinetic analysis of nitric oxide production from SIN-1 using the Griess assay.

Caption: Experimental workflow for kinetic analysis of SIN-1-derived nitric oxide.

Downstream Cellular Effects of SIN-1 Decomposition Products

The reactive species generated by SIN-1 decomposition can initiate multiple downstream signaling and damage pathways, which is the basis for its use in cellular and tissue models.

Caption: Major downstream cellular pathways affected by SIN-1 decomposition products.

References

Methodological & Application

Protocol for preparing 3-Morpholinosydnonimine hydrochloride stock solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Morpholinosydnonimine hydrochloride, also known as SIN-1 hydrochloride or Linsidomine hydrochloride, is a pivotal research compound widely utilized for its ability to spontaneously release both nitric oxide (NO) and superoxide (B77818) radicals (O₂⁻) under physiological conditions.[1][2] This dual activity makes it a valuable tool for investigating the roles of these reactive species in various biological processes. As the active metabolite of the antianginal drug molsidomine, SIN-1 is a potent vasodilator and an inhibitor of platelet aggregation.[3][4] Its mechanism of action involves the activation of guanylyl cyclase by the released NO, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). These application notes provide a comprehensive protocol for the preparation of 3-Morpholinosydnonimine hydrochloride stock solutions to ensure reproducible and reliable experimental outcomes.

Quantitative Data Summary

A compilation of the key quantitative data for 3-Morpholinosydnonimine hydrochloride is presented in Table 1. This information is essential for accurate preparation of stock solutions and for understanding the compound's properties.

| Parameter | Value | Reference(s) |

| Synonyms | SIN-1 hydrochloride, Linsidomine hydrochloride | |

| CAS Number | 16142-27-1 | [2][3] |

| Molecular Formula | C₆H₁₁ClN₄O₂ | [1] |

| Molecular Weight | 206.63 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Purity | ≥98% (HPLC) | [3] |

| Solubility in Water | Up to 100 mM (approximately 20.66 mg/mL) | [1][3] |

| Solubility in DMSO | Up to 100 mM (approximately 20.66 mg/mL) | [1][3] |

| Solubility in Ethanol | Approximately 8 mg/mL | [5] |

| Storage of Solid | -20°C, desiccated | [1][2] |

| Stability of Solid | Stable for at least 1 year at -20°C | [1] |

| Stability of Aqueous Solution | Unstable, prepare fresh for each use | [1] |

Experimental Protocols

Safety Precautions

Before handling 3-Morpholinosydnonimine hydrochloride, it is crucial to review the Safety Data Sheet (SDS). The compound is harmful if swallowed and may cause drowsiness or dizziness. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, must be worn. All handling of the solid compound and preparation of the stock solution should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

Preparation of a 100 mM Aqueous Stock Solution

This protocol describes the preparation of a 100 mM stock solution of 3-Morpholinosydnonimine hydrochloride in water. Due to the compound's instability in aqueous solutions, it is imperative to prepare the solution immediately before use.[1]

Materials:

-

3-Morpholinosydnonimine hydrochloride (solid)

-

High-purity, sterile water (e.g., cell culture grade, Milli-Q, or equivalent)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile pipette tips

Procedure:

-

Equilibration: Remove the vial of 3-Morpholinosydnonimine hydrochloride from the -20°C freezer and allow it to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents condensation of moisture onto the hygroscopic solid.

-

Weighing: In a chemical fume hood, carefully weigh out the desired amount of 3-Morpholinosydnonimine hydrochloride. For example, to prepare 1 mL of a 100 mM stock solution, weigh 20.66 mg of the compound.

-

Dissolution: Transfer the weighed solid into a sterile microcentrifuge tube. Add the calculated volume of high-purity water. For the example above, add 1 mL of water.

-

Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. The solution should be clear and colorless.

-

Immediate Use: Use the freshly prepared stock solution immediately in your experiments. Do not store aqueous solutions of 3-Morpholinosydnonimine hydrochloride, as the compound will degrade.[1]

Preparation of a 100 mM DMSO Stock Solution

For applications where the presence of DMSO is acceptable, a stock solution in this solvent can be prepared. While more stable than aqueous solutions, it is still recommended to prepare them fresh or store for very short periods at -20°C.

Materials:

-

3-Morpholinosydnonimine hydrochloride (solid)

-

Anhydrous, sterile-filtered DMSO

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials with tight-fitting caps

-

Vortex mixer

-

Pipettes and sterile pipette tips

Procedure:

-

Equilibration: As with the aqueous protocol, allow the vial of 3-Morpholinosydnonimine hydrochloride to reach room temperature before opening.

-

Weighing: In a chemical fume hood, weigh the required amount of the compound. For 1 mL of a 100 mM stock solution, this is 20.66 mg.

-

Dissolution: Transfer the solid to a sterile tube and add the corresponding volume of anhydrous DMSO (1 mL in this example).

-

Mixing: Securely cap the tube and vortex until all the solid has dissolved. Gentle warming to 37°C can aid dissolution if necessary.

-

Storage (Short-Term): If not for immediate use, the DMSO stock solution can be aliquoted into smaller volumes and stored at -20°C for a limited time. It is advisable to use it within a few days to a week. Before use, thaw the aliquot at room temperature. Avoid repeated freeze-thaw cycles.

Visualizations

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing 3-Morpholinosydnonimine hydrochloride stock solution.

Signaling Pathway of 3-Morpholinosydnonimine Hydrochloride

Caption: Signaling pathway of 3-Morpholinosydnonimine hydrochloride.

References

Application Notes: Inducing Oxidative and Nitrosative Stress in Cell Culture using SIN-1

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-morpholinosydnonimine (SIN-1) is a widely used chemical compound for inducing oxidative and nitrosative stress in in vitro cell culture models.[1][2] Its utility stems from its spontaneous decomposition in aqueous solutions to generate both nitric oxide (NO•) and superoxide (B77818) (O₂•⁻) radicals.[3][4] These two species rapidly combine to form peroxynitrite (ONOO⁻), a potent and highly reactive oxidant that can damage a wide range of biomolecules, including DNA, proteins, and lipids.[5][6] This property makes SIN-1 an invaluable tool for studying the cellular responses to oxidative stress, elucidating signaling pathways involved in cellular damage and survival, and for screening potential therapeutic agents with antioxidant properties.

Mechanism of Action

SIN-1 undergoes a multi-step decomposition in aqueous physiological solutions. The process begins with the isomerization of SIN-1 to its open-ring form, SIN-1A. In the presence of oxygen, SIN-1A donates an electron to O₂, forming the superoxide radical (O₂•⁻). The resulting SIN-1 cation radical then decomposes to release nitric oxide (NO•).[4] The concomitant generation of NO• and O₂•⁻ in close proximity leads to their near-diffusion-limited reaction to form peroxynitrite (ONOO⁻), the primary mediator of SIN-1's cytotoxic effects.[6] It is important to note that in biological systems containing other electron acceptors, such as heme proteins, SIN-1 may act primarily as a NO• donor.[4]

Figure 1: Decomposition of SIN-1 to generate peroxynitrite.

Data Presentation: Effects of SIN-1 on Cultured Cells

The following table summarizes the observed effects of various SIN-1 concentrations on different cell types as reported in the literature. This data can serve as a starting point for designing dose-response experiments.

| Cell Type | SIN-1 Concentration | Incubation Time | Observed Effect | Reference |

| Mixed Cortical Cells | 100 µM - 1 mM | Not specified | Concentration-dependent increase in cell injury and 3-nitrotyrosine (B3424624) formation.[3] | PubMed ID: 11677273[3] |

| Hypertrophic Chondrocytes | 0.1 - 1 mM | 24 - 72 hours | Dose- and time-dependent decrease in cell viability; induction of necrosis.[1] | Biomed Pharmacother. 2018;106:1696-1704[1] |

| PC12 Cells | Not specified | 2 hours | Cytotoxicity mediated by unstable, thiol-sensitive substances.[2] | J Biochem. 2008;144(4):487-95[2] |

| Human Neuroblastoma SH-SY5Y | Not specified | Not specified | Triggered nitration of focal adhesion protein p130cas.[7] | Physiol Rev. 2009;89(2):415-539[7] |

| Recombinant SIRT6 Enzyme | Not specified | Not specified | Caused nitration of the enzyme and diminished its deacetylase activity.[8] | Oxid Med Cell Longev. 2016;2016:7973518[8] |

Experimental Protocols

Protocol 1: Preparation of SIN-1 Stock Solution

Caution: SIN-1 is light-sensitive and unstable in solution. Prepare stock solutions fresh immediately before use and protect from light. Handle with appropriate personal protective equipment (PPE).[9]

-

Reagent: SIN-1 Hydrochloride (e.g., Cat No. : AC328850000).

-

Storage: Store the solid compound at -20°C or below in a desiccator.[9]

-

Calculation: Determine the mass of SIN-1 needed to prepare a concentrated stock solution (e.g., 100 mM).

-

Dissolution: Just before the experiment, dissolve the weighed SIN-1 in an appropriate cold, sterile solvent. Anhydrous DMSO or cold, sterile phosphate-buffered saline (PBS) pH 5.0 can be used.

-

Dilution: Immediately before adding to cell cultures, dilute the stock solution to the final desired concentrations using pre-warmed (37°C) serum-free cell culture medium. Perform serial dilutions quickly.

Protocol 2: Induction of Oxidative Stress in Adherent Cells

This protocol provides a general framework. The optimal cell density, SIN-1 concentration, and incubation time must be determined empirically for each cell line and experimental endpoint.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Serum-free cell culture medium

-

SIN-1 Hydrochloride

-

Phosphate-Buffered Saline (PBS)

-

Multi-well culture plates (e.g., 96-well, 24-well, or 6-well)

-

Assay-specific reagents (e.g., MTT, DCFDA, Annexin V/PI kits)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO₂.

-

Preparation for Treatment: The next day, gently aspirate the complete culture medium. Wash the cells once with sterile PBS.

-

SIN-1 Treatment: a. Prepare fresh SIN-1 dilutions in serum-free medium as described in Protocol 1. Include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO, used for the SIN-1 stock). b. Add the SIN-1-containing medium (or vehicle control medium) to the respective wells.

-

Incubation: Return the plates to the incubator (37°C, 5% CO₂) and incubate for the desired period (e.g., 2, 4, 6, 12, or 24 hours). This should be determined via a time-course experiment.

-

Endpoint Analysis: After incubation, proceed immediately with the desired assay to assess the effects of oxidative stress (see Protocol 3).

Protocol 3: Assessment of SIN-1 Induced Oxidative Stress

A. Measurement of Intracellular Reactive Oxygen/Nitrogen Species (ROS/RNS)

-

Method: Use a fluorogenic probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA). DCFDA is a cell-permeable non-fluorescent probe that becomes fluorescent upon oxidation.[10]

-

Procedure:

-

After SIN-1 treatment, wash cells with PBS.

-

Load cells with DCFDA solution (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C, protected from light.

-

Wash cells again to remove excess probe.

-

Measure fluorescence using a fluorescence microplate reader or fluorescence microscope (Excitation/Emission ~485/535 nm).

-

B. Assessment of Cell Viability

-

Method 1 (Metabolic Activity): MTT Assay. This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells into purple formazan.

-

Method 2 (Membrane Integrity): LDH Assay. This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells with compromised plasma membranes.

C. Detection of Apoptosis vs. Necrosis

-

Method: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy.

-

Annexin V-Positive / PI-Negative: Early apoptotic cells.

-

Annexin V-Positive / PI-Positive: Late apoptotic or necrotic cells.

-

Annexin V-Negative / PI-Positive: Necrotic cells.[1]

-

Figure 2: Experimental workflow for inducing and assessing oxidative stress.

Signaling Pathways Modulated by SIN-1

Oxidative stress induced by SIN-1 can activate a multitude of cellular signaling pathways. These pathways mediate the cellular response, which can range from adaptation and survival to programmed cell death. Key pathways include:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A pro-inflammatory signaling pathway that can be activated by ROS, leading to the expression of genes involved in inflammation and cell survival.[11][12]

-

MAPK (Mitogen-Activated Protein Kinase) Pathways: This family, including JNK, p38, and ERK, is responsive to stress stimuli. JNK and p38 are generally associated with pro-apoptotic signaling, while ERK is often linked to survival.[12]

-

Nrf2 (Nuclear factor erythroid 2-related factor 2): A master regulator of the antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GPx).[13][14]

-

p53 Pathway: Known as the "guardian of the genome," p53 can be activated by DNA damage resulting from oxidative stress, leading to cell cycle arrest, DNA repair, or apoptosis.[8][15]

Figure 3: Simplified overview of major oxidative stress signaling pathways.

Safety and Handling

-

Personal Protective Equipment: Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling SIN-1.[9]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Ensure adequate ventilation.[9]

-

Storage: Keep the container tightly closed. Store in a freezer at temperatures below -20°C.[9]

-

Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations. Refer to the Safety Data Sheet (SDS) for complete information.

References

- 1. 3-morpholinosydnonimine (SIN-1)-induced oxidative stress leads to necrosis in hypertrophic chondrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SIN-1-induced cytotoxicity in mixed cortical cell culture: peroxynitrite-dependent and -independent induction of excitotoxic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The peroxynitrite generator, SIN-1, becomes a nitric oxide donor in the presence of electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Peroxynitrite, the coupling product of nitric oxide and superoxide, activates prostaglandin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitric Oxide and Peroxynitrite in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential Modulation of Sirtuins by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. The Role of Antioxidants in the Interplay between Oxidative Stress and Senescence - PMC [pmc.ncbi.nlm.nih.gov]

Applications of 3-Morpholinosydnonimine Hydrochloride in Neuroscience: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Morpholinosydnonimine hydrochloride (SIN-1), a derivative of molsidomine, is a versatile pharmacological tool in neuroscience research. Its primary significance lies in its ability to spontaneously decompose in physiological solutions to generate both nitric oxide (NO) and superoxide (B77818) anion (O₂⁻). This simultaneous release leads to the formation of peroxynitrite (ONOO⁻), a potent and highly reactive oxidant. Consequently, SIN-1 serves as an invaluable agent for investigating the multifaceted roles of these reactive species in both physiological and pathological neuronal processes.

This document provides detailed application notes and experimental protocols for the use of SIN-1 in neuroscience, focusing on its application in modeling neurotoxicity, ischemic injury, and for studying associated signaling pathways.

Mechanism of Action

SIN-1's biological effects are primarily mediated by the reactive molecules it produces upon decomposition. In aqueous solutions, SIN-1 undergoes a non-enzymatic conversion to its active form, which then releases NO and O₂⁻. The rapid reaction between these two molecules yields peroxynitrite.

-

Nitric Oxide (NO): A key signaling molecule in the nervous system, NO activates soluble guanylyl cyclase (sGC), leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP). The NO-cGMP pathway is crucial for various processes, including synaptic plasticity, neurotransmission, and vasodilation.

-

Superoxide (O₂⁻) and Peroxynitrite (ONOO⁻): These reactive oxygen and nitrogen species are potent mediators of oxidative and nitrosative stress. They can induce cellular damage by oxidizing lipids, proteins, and DNA, leading to mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, cell death.

The dual nature of SIN-1 as a source of both a signaling molecule (NO) and a cytotoxic agent (ONOO⁻) makes it a powerful tool to dissect the complex interplay between these pathways in neuronal health and disease.

Applications in Neuroscience Research

-

Modeling Peroxynitrite-Mediated Neurotoxicity: SIN-1 is widely used to induce neuronal cell death in vitro, providing a model to study the mechanisms of neurodegeneration seen in conditions like stroke, Alzheimer's disease, and Parkinson's disease.[1]

-

Inducing Experimental Ischemic Stroke: In animal models, SIN-1 can be used to mimic the effects of cerebral ischemia. Its administration can lead to both neuroprotective and neurotoxic outcomes depending on the dose and timing, reflecting the dual role of NO and peroxynitrite in stroke pathophysiology.[2][3]

-

Investigating Neuronal Signaling Pathways: By providing a controlled source of NO and peroxynitrite, SIN-1 allows researchers to study their downstream effects on various signaling cascades, including the cGMP pathway, MAP kinase pathways, and apoptotic pathways.[4][5]

-

Screening for Neuroprotective Compounds: The SIN-1-induced neurotoxicity model is a valuable platform for screening and evaluating the efficacy of potential neuroprotective drugs that target oxidative stress and apoptotic pathways.[6][7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the application of SIN-1 in neuroscience.

Table 1: In Vivo Applications of SIN-1 in Rat Models of Focal Cerebral Ischemia

| Parameter | Value | Animal Model | Notes | Reference |

| Dosage for Neuroprotection | 1.8 mg/kg/h (intravenous) | Wistar-Kyoto and Stroke-Prone Spontaneously Hypertensive Rats | Treatment initiated 10 minutes after onset of bilateral common carotid artery occlusion and continued until the end of the experiment. | [2] |

| Effect on Regional Cerebral Blood Flow (rCBF) | Increased rCBF | Wistar-Kyoto and Stroke-Prone Spontaneously Hypertensive Rats | SIN-1 paradoxically increases rCBF in ischemic tissue. | [2] |

| Effect on Infarct Volume | Reduction | Rat models of focal cerebral ischemia | A meta-analysis showed that direct NO donors like SIN-1 reduce infarct size. | [2] |

Table 2: In Vitro Applications of SIN-1 in Neuronal Cell Cultures

| Parameter | Value | Cell Type | Notes | Reference |

| Concentration for Neurotoxicity | 100 µM - 1 mM | Mixed cortical cell culture | SIN-1 caused a concentration-dependent increase in cortical cell injury. | [1] |

| Peroxynitrite Production Half-Time | 14-18 min | DMEM-F12 medium | The half-time for peroxynitrite production from SIN-1 decomposition. | [8] |

| Peak Peroxynitrite Concentration | 1.4 - 3.6 µM | Locke's buffer and DMEM-F12 medium | From 100 µM SIN-1. | [8] |

| Effect on Dopamine (B1211576) Secretion | Increased (with ascorbic acid) | PC12 cells | SIN-1 (1.0 mM) in the presence of ascorbic acid (0.2 mM) increased dopamine release. | [4] |

Experimental Protocols

Protocol 1: Induction of Neurotoxicity in Primary Cortical Neurons

This protocol describes how to induce neurotoxicity in primary cortical neuron cultures using SIN-1 to model peroxynitrite-mediated cell death.

Materials:

-

Primary cortical neurons (mouse or rat)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated culture plates

-

3-Morpholinosydnonimine hydrochloride (SIN-1)

-

Phosphate-buffered saline (PBS)

-

Cell viability assay kit (e.g., MTT or LDH assay)

-

Fluorescence microscope and appropriate filters for cell death stains (e.g., Propidium Iodide)

Procedure:

-

Cell Culture:

-

Isolate and culture primary cortical neurons from embryonic day 16-18 mouse or rat cortices according to standard protocols.[9]

-

Plate neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO₂ for 7-10 days to allow for maturation.

-

-

SIN-1 Treatment:

-

Prepare a fresh stock solution of SIN-1 in cold PBS immediately before use.

-

Dilute the SIN-1 stock solution in pre-warmed Neurobasal medium to the desired final concentrations (e.g., 100 µM, 250 µM, 500 µM, 1 mM).

-

Carefully remove the existing culture medium from the wells and replace it with the SIN-1 containing medium.

-

Incubate the cells for the desired duration (e.g., 6, 12, or 24 hours).

-

-

Assessment of Neurotoxicity:

-

LDH Assay: After the incubation period, collect the culture supernatant to measure the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage, according to the manufacturer's instructions.

-

MTT Assay: To assess cell viability, add MTT reagent to the remaining cells and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.

-

Fluorescent Staining: Stain the cells with a marker for cell death, such as Propidium Iodide (for membrane-compromised cells) or Hoechst 33342 (to observe nuclear condensation characteristic of apoptosis).

-

Image the cells using a fluorescence microscope and quantify the percentage of dead cells.

-

Protocol 2: Induction of Focal Cerebral Ischemia in Rats

This protocol provides a general outline for inducing focal cerebral ischemia in rats, where SIN-1 can be administered to study its effects on stroke outcome. This procedure requires appropriate ethical approval and surgical expertise.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

-

Surgical instruments

-

4-0 silk suture

-

3-Morpholinosydnonimine hydrochloride (SIN-1)

-

Saline solution

-

Intravenous infusion pump

Procedure:

-

Animal Preparation:

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[3]

-

-

Induction of Ischemia (Middle Cerebral Artery Occlusion - MCAO):

-

Ligate the distal ECA.

-

Insert a 4-0 monofilament nylon suture with a rounded tip into the ECA lumen and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).[3]

-

The duration of occlusion is typically 60-120 minutes for transient ischemia.

-

-

SIN-1 Administration:

-

Prepare a solution of SIN-1 in saline.

-

Administer SIN-1 via intravenous infusion (e.g., through the femoral vein) at a controlled rate (e.g., 1.8 mg/kg/h).[2]

-

The timing of administration can be varied (before, during, or after ischemia) depending on the experimental question.

-

-

Reperfusion and Recovery:

-

After the desired occlusion period, withdraw the suture to allow for reperfusion.

-

Suture the incision and allow the animal to recover from anesthesia.

-

Monitor the animal for neurological deficits and overall health.

-

-

Outcome Assessment:

-

At a predetermined time point (e.g., 24 or 48 hours after reperfusion), euthanize the animal and harvest the brain.

-

Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct volume.

-

Perform histological and immunohistochemical analyses to assess neuronal damage, inflammation, and apoptosis.

-

Signaling Pathways and Visualizations

SIN-1 Signaling Pathway

The following diagram illustrates the primary signaling pathways activated by SIN-1. It shows the generation of NO and superoxide, the formation of peroxynitrite, and their downstream effects on the cGMP pathway and apoptotic cascades.

Caption: Signaling pathway of 3-Morpholinosydnonimine (SIN-1).

Experimental Workflow for Assessing Neuroprotection

The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of a compound against SIN-1-induced toxicity.

Caption: Workflow for assessing neuroprotective compounds.

References

- 1. SIN-1-induced cytotoxicity in mixed cortical cell culture: peroxynitrite-dependent and -independent induction of excitotoxic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Hydrogen sulfide intervention in focal cerebral ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of the nitric oxide/cyclic GMP pathway and ascorbic acid in 3-morpholinosydnonimine (SIN-1)-induced increases in dopamine secretion from PC12 cells. A microdialysis in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence measurements of steady state peroxynitrite production upon SIN-1 decomposition: NADH versus dihydrodichlorofluorescein and dihydrorhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SCD Inhibition Protects from α-Synuclein-Induced Neurotoxicity But Is Toxic to Early Neuron Cultures | eNeuro [eneuro.org]

Application Notes: SIN-1 as an In Vivo Model for Studying Reperfusion Injury

References

- 1. SIN-1-induced cytotoxicity in mixed cortical cell culture: peroxynitrite-dependent and -independent induction of excitotoxic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitric Oxide and Peroxynitrite in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]